molecular formula C6H9F3OS B13085157 2-(Trifluoromethyl)oxane-4-thiol

2-(Trifluoromethyl)oxane-4-thiol

Cat. No.: B13085157
M. Wt: 186.20 g/mol
InChI Key: FRLROIBIGPUUEW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxane-4-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to an oxane ring with a thiol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxane-4-thiol typically involves the introduction of a trifluoromethyl group into an oxane ring structure. One common method is the nucleophilic substitution reaction where a suitable oxane precursor is reacted with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 4-hydroxyoxane with trifluoromethylthiolating reagents can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient introduction of the trifluoromethyl group. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxane-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-(Trifluoromethyl)oxane-4-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)oxane-4-thiol exerts its effects involves interactions with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

    2-(Trifluoromethyl)oxane-4-amine: Similar structure but with an amine group instead of a thiol.

    2-(Trifluoromethyl)oxane-4-alcohol: Contains a hydroxyl group at the fourth position.

    2-(Trifluoromethyl)oxane-4-sulfide: Features a sulfide group instead of a thiol.

Uniqueness: 2-(Trifluoromethyl)oxane-4-thiol is unique due to the presence of both a thiol and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H9F3OS

Molecular Weight

186.20 g/mol

IUPAC Name

2-(trifluoromethyl)oxane-4-thiol

InChI

InChI=1S/C6H9F3OS/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,11H,1-3H2

InChI Key

FRLROIBIGPUUEW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1S)C(F)(F)F

Origin of Product

United States

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